(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone

Description

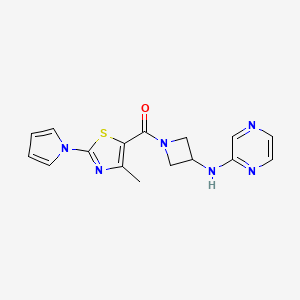

The compound “(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone” is a structurally complex molecule featuring a thiazole core substituted with a 4-methyl group and a pyrrole ring at position 2. The azetidine ring is functionalized with a pyrazin-2-ylamino group and linked to the thiazole via a methanone bridge.

Properties

IUPAC Name |

(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)-[3-(pyrazin-2-ylamino)azetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N6OS/c1-11-14(24-16(19-11)21-6-2-3-7-21)15(23)22-9-12(10-22)20-13-8-17-4-5-18-13/h2-8,12H,9-10H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MROCCJOSIJKHPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CC(C3)NC4=NC=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s worth noting that compounds containingimidazole and thiazole moieties have been reported to exhibit a broad range of biological activities. They have been associated with various targets such as dihydrofolate reductase , tyrosine kinase , cyclin-dependent kinase , and adenosine receptor .

Mode of Action

Compounds containingpyrrole and thiazole moieties have been reported to interact with their targets in various ways, leading to changes such as inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of receptor signaling.

Biochemical Pathways

Compounds containingpyrrole and thiazole moieties have been reported to affect a variety of biochemical pathways, including those involved in cell proliferation, inflammation, and microbial infection.

Pharmacokinetics

It’s worth noting that compounds containingimidazole and thiazole moieties are generally highly soluble in water and other polar solvents, which can impact their bioavailability.

Result of Action

Compounds containingpyrrole and thiazole moieties have been reported to exhibit a variety of biological activities, including antibacterial , antimycobacterial , anti-inflammatory , antitumor , antidiabetic , anti-allergic , antipyretic , antiviral , antioxidant , anti-amoebic , antihelmintic , antifungal and ulcerogenic activities.

Biological Activity

The compound (4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone has garnered attention in recent pharmacological research due to its potential biological activities. This article reviews the synthesis, structure-activity relationships (SAR), and various biological evaluations of this compound, highlighting its therapeutic potential.

1. Chemical Structure and Synthesis

The compound features a thiazole ring, a pyrrole moiety, and an azetidine structure, which contribute to its biological activity. The synthesis typically involves multi-step organic reactions, including cyclization and substitution reactions to form the thiazole and azetidine rings.

Molecular Formula: C15H16N4OS

Molecular Weight: 304.38 g/mol

IUPAC Name: this compound

2.1 Anticancer Properties

Recent studies have shown that compounds with similar structural motifs exhibit potent inhibition of cyclin-dependent kinases (CDKs), particularly CDK9, which plays a crucial role in regulating transcription by RNA polymerase II. For instance, substituted thiazole derivatives have been reported to inhibit CDK9-mediated transcription, leading to reduced expression of anti-apoptotic proteins such as Mcl-1 . This suggests that the compound may have significant anticancer potential by inducing apoptosis in cancer cells.

2.2 Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit phosphodiesterase enzymes (PDEs), particularly PDE3A and PDE3B. Compounds structurally related to thiazoles have shown IC50 values in the low micromolar range against these enzymes, indicating their potential as cardiotonic agents .

3. Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications on the thiazole and pyrrole rings significantly affect the biological activity of the compound. For example:

| Substituent | Effect on Activity |

|---|---|

| Methyl on Thiazole | Enhances CDK9 inhibition potency |

| Pyrazinyl group | Increases selectivity for PDE3A |

| Azetidine ring | Contributes to overall stability |

These findings suggest that careful tuning of substituents can optimize the pharmacological profile of similar compounds.

4.1 In Vitro Studies

In vitro studies have demonstrated that compounds similar to this compound significantly reduce cell viability in various cancer cell lines, including breast and lung cancer cells, at concentrations ranging from 0.5 to 10 µM .

4.2 In Vivo Studies

Animal models have been utilized to assess the efficacy of these compounds in vivo. For instance, compounds exhibiting high in vitro activity were tested in murine models of cancer, where they showed significant tumor reduction compared to control groups .

5. Conclusion

The compound This compound demonstrates promising biological activity, particularly in anticancer applications through CDK inhibition and PDE activity modulation. Further research is warranted to explore its full therapeutic potential and elucidate any additional mechanisms of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Thiazole/Thiophene Cores

The thiazole moiety in the target compound is structurally analogous to the thieno[2,3-b]thiophene core in compound 7b (C₂₈H₂₂N₆O₂S₂, MW: 538.64 g/mol) from . While 7b lacks an azetidine group, it shares a bis-carbonyl structure and aromatic substituents. Key differences include:

- 7b exhibits dual pyrazole rings and a thieno[2,3-b]thiophene core, contributing to its high thermal stability (mp >300 °C) and strong IR absorption at 1720 cm⁻¹ (C=O) .

- The target compound’s azetidine-pyrazine linkage may enhance solubility compared to 7b ’s phenyl groups, which increase hydrophobicity.

Pyrazole/Pyrimidine Derivatives

Compound 10 (C₃₄H₂₀N₈S₂, MW: 604.71 g/mol) from features pyrazolo[1,5-a]pyrimidine units and cyanide substituents. Key comparisons:

- 10 ’s pyrimidine rings yield distinct NMR signals (δ 8.9 ppm for pyrimidine protons) and higher nitrogen content (18.53% vs. ~15% in thiazole derivatives) .

- The target compound’s pyrazin-2-ylamino group could offer unique hydrogen-bonding interactions absent in 10’s nitrile-functionalized structure.

Thiazole-Pyrazole Hybrids

describes 5-methyl-4-[1-(4-phenyl-thiazole-2-yl-imino)-ethyl]-2-p-tolyl-2H-pyrazol-3-ol (L), which combines thiazole and pyrazole rings. Unlike the target compound, L includes a hydroxyl group and imino linkage, reducing its molecular symmetry. This structural variation likely impacts its spectroscopic profile (e.g., IR νmax for NH/OH vs. C=O in the target) .

Azetidine and Pyrazine Analogues

For example, the pyrazolone derivative 3 () incorporates a thiomethyl group, which may enhance metabolic stability compared to the target’s pyrazine-amino-azetidine motif .

Research Findings and Data Analysis

Table 1: Key Physicochemical Properties of Analogues

Key Observations:

- Synthetic Efficiency : Yields for multi-heterocyclic compounds like 7b and 10 range from 70–75%, reflecting challenges in coupling sterically hindered groups .

- Spectroscopic Trends : C=O IR stretches (~1720 cm⁻¹) are consistent across carbonyl-containing analogues. Aromatic protons in thiazole/thiophene derivatives resonate between δ 7.3–7.6 ppm, while pyrimidine protons shift upfield to δ 8.9 .

Q & A

Q. What are the standard synthetic routes for preparing (4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone?

The synthesis typically involves multi-step reactions:

- Thiazole core formation : Refluxing α,β-unsaturated ketones with hydrazine hydrate in glacial acetic acid to form pyrazole-thiazole hybrids (e.g., analogous to , Figure 2).

- Azetidine functionalization : Introducing the pyrazin-2-ylamino group via nucleophilic substitution or coupling reactions under anhydrous conditions (similar to protocols in ).

- Methanone linkage : Coupling the thiazole and azetidine moieties using carbodiimide-based coupling agents (e.g., EDC/HOBt) .

Q. How is the compound structurally characterized to confirm its identity?

Key methods include:

- X-ray crystallography : Resolving the 3D arrangement of the azetidine and thiazole rings (as in , S1).

- NMR spectroscopy : Distinct signals for pyrrole protons (δ 6.5–7.2 ppm), pyrazine NH (δ 8.1–8.5 ppm), and azetidine carbons (δ 45–55 ppm in NMR) .

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 396.12) .

Q. What preliminary biological assays are recommended for this compound?

Initial screening should focus on:

- Enzyme inhibition : Testing against kinases or proteases due to the pyrazine-azetidine motif’s affinity for ATP-binding pockets (see , "Biological Activity").

- Antimicrobial activity : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using protocols in .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .

Q. How can researchers optimize solubility for in vitro studies?

- Co-solvent systems : Use DMSO (≤1% v/v) with aqueous buffers (pH 7.4).

- Cyclodextrin inclusion complexes : Enhance solubility via β-cyclodextrin encapsulation (e.g., 10 mM in PBS) .

- Protonation studies : Adjust pH to exploit basic pyrazine nitrogen (pKa ~4.5–5.5) .

Q. What analytical techniques validate purity during synthesis?

- HPLC : Reverse-phase C18 column, gradient elution (ACN:HO, 0.1% TFA), UV detection at 254 nm (≥95% purity threshold) .

- TLC monitoring : Silica gel plates (ethyl acetate/hexane, 3:7), visualized under UV 365 nm .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be resolved?

- Structural analogs comparison : Test derivatives (e.g., replacing pyrrole with thiophene) to isolate the pharmacophore ( vs. 12).

- Metabolite profiling : LC-MS/MS to identify active/inactive metabolites (e.g., nitro group reduction to amine, as in ).

- Target engagement assays : SPR or ITC to quantify binding affinity for suspected targets (e.g., kinase domains) .

Q. What strategies mitigate side reactions during azetidine functionalization?

Q. How does the compound’s stereochemistry influence its biological activity?

- Chiral HPLC : Resolve enantiomers using Chiralpak AD-H column (e.g., hexane:isopropanol 85:15).

- Docking simulations : Compare binding modes of R/S configurations in kinase active sites (AutoDock Vina) .

- Pharmacokinetic studies : Assess oral bioavailability differences between enantiomers in rodent models .

Q. What computational methods predict the compound’s environmental impact?

- QSAR models : Estimate biodegradation (BIOWIN) and ecotoxicity (ECOSAR) using EPI Suite.

- Molecular dynamics : Simulate interactions with soil organic matter (e.g., humic acids) via GROMACS .

- Metabolite toxicity : Use Derek Nexus to flag mutagenic or hepatotoxic metabolites .

Q. How can researchers address low yield in the methanone coupling step?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.